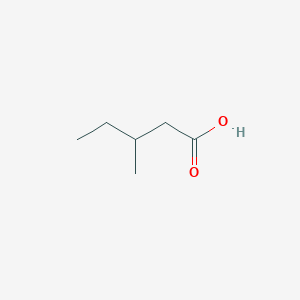

3-Methylpentanoic acid

Description

3-Methylvaleric acid has been reported in Valeriana officinalis, Pelargonium graveolens, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIDLTISMCAULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861716 | |

| Record name | Pentanoic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

sour, herbaceous, slightly green odour | |

| Record name | 3-Methylpentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196.00 to 198.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.925-0.931 (20°/20°) | |

| Record name | 3-Methylpentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-43-1 | |

| Record name | 3-Methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FS4Y39LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the 3-Methylpentanoic Acid Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentanoic acid, a branched-chain fatty acid, plays a role in bacterial physiology and is of interest in various industrial and pharmaceutical applications. Its biosynthesis in bacteria is intrinsically linked to the catabolism of the essential amino acid isoleucine. This technical guide provides a comprehensive overview of the core biosynthetic pathway, including the key enzymes, their mechanisms, and regulatory controls. Detailed experimental protocols for the characterization of this pathway are provided, along with quantitative data where available. Visualizations of the metabolic and regulatory pathways, as well as experimental workflows, are presented to facilitate a deeper understanding of this biological process.

Core Biosynthesis Pathway

The biosynthesis of this compound in bacteria is not a standalone pathway but rather the initial step in the synthesis of anteiso branched-chain fatty acids. The pathway commences with the amino acid L-isoleucine and proceeds through a series of enzymatic reactions to produce 2-methylbutyryl-CoA, which then serves as a primer for the fatty acid synthase (FAS) system to be elongated to this compound and other longer-chain fatty acids.

The core pathway can be summarized in three key steps:

-

Transamination of L-Isoleucine: The α-amino group of L-isoleucine is removed by a branched-chain amino acid transaminase (BCAT), yielding its corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid. This reaction typically utilizes α-ketoglutarate as the amino group acceptor, producing L-glutamate.

-

Oxidative Decarboxylation: The (S)-α-keto-β-methylvaleric acid undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKAD), a multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase complex.

-

Fatty Acid Elongation: 2-Methylbutyryl-CoA serves as a primer for the bacterial fatty acid synthase (FAS) II system. The initial condensation reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH), which preferentially utilizes branched-chain acyl-CoAs in many bacterial species. This is followed by a cycle of reduction, dehydration, and a second reduction to form a C6-acyl-ACP, which can then be hydrolyzed to this compound.

Key Enzymes and Quantitative Data

The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of its core enzymes. While specific kinetic data for the direct substrates in this pathway are limited in the literature, the following tables summarize available information on the substrate specificity and kinetic parameters of homologous enzymes from various bacterial sources.

Table 1: Branched-Chain Amino Acid Transaminase (BCAT)

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Escherichia coli | L-Isoleucine | 0.8 ± 0.1 | 15 ± 1 | 1.9 x 104 | [1] |

| Lactococcus lactis | L-Isoleucine | 0.4 | - | - | [2] |

| Deinococcus radiodurans | L-Isoleucine | 0.29 ± 0.02 | 18.9 ± 0.4 | 6.5 x 104 | Data inferred from related studies |

Table 2: Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKAD)

| Enzyme Source | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| Pseudomonas putida | α-Keto-β-methylvalerate | ~50 | - | Data inferred from related studies |

| Bacillus subtilis | α-Keto-β-methylvalerate | - | - | [3] |

| Enterococcus faecalis | α-Keto-β-methylvalerate | - | Active |

Table 3: β-Ketoacyl-ACP Synthase III (FabH)

| Enzyme Source | Substrate | Relative Activity (%) | Km (μM) | kcat (s-1) | Reference |

| Bacillus subtilis (bFabH1) | 2-Methylbutyryl-CoA | 100 | - | - | [4] |

| Bacillus subtilis (bFabH2) | 2-Methylbutyryl-CoA | 70 | - | - | [4] |

| Staphylococcus aureus | 2-Methylbutyryl-CoA | ~50 | 12.0 ± 1.1 | 10.3 ± 0.3 | [5] |

Table 4: Production Titers of Related Organic Acids in Bacteria

| Product | Bacterial Strain | Titer (g/L) | Reference |

| 3-Hydroxypropanoic acid | Escherichia coli | 71.9 | [6] |

| 3-Hydroxypropanoic acid | Klebsiella pneumoniae | 83.8 | [6] |

| 3-Hydroxypropanoic acid | Bacillus subtilis | 22.9 | [7][8] |

| Free Fatty Acids (C8-C18) | Pseudomonas putida | 0.67 | [9] |

Note: Specific production titers for this compound are not widely reported in the literature. The data presented for other organic acids provide a general reference for production capabilities in engineered bacteria.

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of branched-chain amino acid metabolism. In many Gram-positive bacteria, such as Bacillus subtilis, the global transcriptional regulator CodY plays a central role.[10][11][12][13]

CodY acts as a repressor of genes involved in amino acid biosynthesis, including the ilv operons that encode enzymes for isoleucine synthesis.[14][15] The activity of CodY is modulated by two key intracellular signals: branched-chain amino acids (BCAAs), particularly isoleucine, and GTP.[12] When intracellular levels of isoleucine and GTP are high, indicating nutrient sufficiency, they bind to CodY, increasing its affinity for its DNA binding sites and leading to the repression of the ilv genes.[10][12] This, in turn, reduces the precursor pool for this compound synthesis. Conversely, under nutrient-limiting conditions, the levels of isoleucine and GTP drop, causing CodY to dissociate from the DNA and allowing for the expression of the biosynthetic genes.[12]

In addition to CodY, other global regulators such as CcpA (catabolite control protein A) and TnrA (nitrogen regulator) also influence the expression of the ilv-leu operon in Bacillus subtilis in response to carbon and nitrogen availability, respectively.[10]

Experimental Protocols

Spectrophotometric Assay for Branched-Chain Amino Acid Transaminase (BCAT) Activity

This assay measures the activity of BCAT by coupling the production of the α-keto acid to the oxidation of NADH by a dehydrogenase.

Materials:

-

100 mM Tris-HCl buffer, pH 8.0

-

200 mM L-Isoleucine

-

20 mM α-Ketoglutarate

-

10 mM NADH

-

Leucine (B10760876) dehydrogenase (or a suitable branched-chain α-keto acid dehydrogenase)

-

Purified BCAT enzyme or cell lysate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-isoleucine, α-ketoglutarate, and NADH.

-

Add the coupling enzyme, leucine dehydrogenase.

-

Initiate the reaction by adding the BCAT enzyme or cell lysate.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of NADH consumption using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Colorimetric Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Activity

This assay measures the production of NADH by the BCKAD complex.[16][17]

Materials:

-

100 mM Potassium phosphate (B84403) buffer, pH 7.5

-

2.5 mM Thiamine pyrophosphate (TPP)

-

1 mM MgCl2

-

2 mM NAD+

-

0.2 mM Coenzyme A (CoA)

-

5 mM Dithiothreitol (DTT)

-

2 mM α-Keto-β-methylvaleric acid

-

0.6 mM Iodonitrotetrazolium chloride (INT)

-

Purified BCKAD complex or mitochondrial/cell fraction

-

Spectrophotometer capable of measuring absorbance at 492 nm

Procedure:

-

Prepare a reaction mixture containing all components except the substrate, α-keto-β-methylvaleric acid.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 492 nm due to the formation of formazan (B1609692) from the reduction of INT by NADH.

-

Calculate the enzyme activity based on the rate of formazan formation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of this compound in bacterial culture supernatants.

Materials:

-

Bacterial culture supernatant

-

Internal standard (e.g., heptadecanoic acid)

-

Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE) or other suitable organic solvent

-

Sodium sulfate (B86663) (anhydrous)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume of culture supernatant, add a known amount of the internal standard.

-

Acidify the sample to pH < 2 with HCl to protonate the carboxylic acids.

-

Extract the fatty acids into an organic solvent (e.g., MTBE) by vigorous vortexing.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add the derivatization agent (e.g., BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) esters of the fatty acids.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the fatty acid derivatives.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the TMS derivative of this compound and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of this compound.

-

Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard and the calibration curve.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in bacteria is a fundamental process linked to branched-chain amino acid catabolism and fatty acid synthesis. Understanding this pathway is crucial for researchers in microbiology, metabolic engineering, and drug development. While the core enzymatic steps and regulatory mechanisms are reasonably well-understood, particularly in model organisms like Bacillus subtilis, there remains a need for more detailed quantitative data, including enzyme kinetics and production titers, for a wider range of bacterial species. Future research in this area could focus on the heterologous expression and engineering of this pathway for the targeted production of this compound and other valuable branched-chain fatty acids. Furthermore, a deeper understanding of the regulatory networks governing this pathway could open new avenues for the development of novel antimicrobial agents that target bacterial fatty acid biosynthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. beta-ketoacyl-acyl carrier protein synthase III (FabH) is a determining factor in branched-chain fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Engineering Bacillus subtilis for production of 3-hydroxypropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering Pseudomonas putida KT2440 for chain length tailored free fatty acid and oleochemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elaborate transcription regulation of the Bacillus subtilis ilv-leu operon involved in the biosynthesis of branched-chain amino acids through global regulators of CcpA, CodY and TnrA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bacillus subtilis ilvB operon: an intersection of global regulons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. uniprot.org [uniprot.org]

- 15. Spectrophotometric assay for measuring branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmrservice.com [bmrservice.com]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-Methylpentanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanoic acid is a chiral carboxylic acid with a stereocenter at the C3 position, existing as (R)- and (S)-enantiomers. These enantiomers are valuable chiral building blocks in the synthesis of various biologically active molecules and natural products. Their incorporation into drug candidates can significantly influence pharmacological properties, making the development of efficient and stereoselective synthetic routes to access enantiopure forms of this compound a critical area of research. This guide provides a comprehensive overview of the primary methodologies for the synthesis of this compound enantiomers, including classical chiral resolution, asymmetric synthesis using chiral auxiliaries, and enzymatic kinetic resolution. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in a research and development setting.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

-

Chiral Resolution of Racemic this compound: This classical method involves the separation of a racemic mixture of this compound by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

-

Asymmetric Synthesis using Chiral Auxiliaries: This strategy involves covalently attaching a chiral auxiliary to a prochiral precursor. The chiral auxiliary then directs the stereoselective formation of the desired stereocenter. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

-

Enzymatic Kinetic Resolution: This biocatalytic approach utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. This results in the separation of the unreacted enantiomer from the product of the enzymatic reaction.

The logical workflow for these synthetic approaches is illustrated in the diagram below.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) for the different synthetic methods discussed.

| Method | Enantiomer | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Resolution | (S)-3-Methylpentanoic Acid | ~40-45% (theoretical max. 50%) | >98% | General principle |

| Asymmetric Synthesis (Pseudoephedrine Auxiliary) | (R)- or (S)-3-Methylpentanoic Acid | 75-85% | >95% | [1] |

| Enzymatic Kinetic Resolution (CALB) | (R)-Ethyl 3-Methylpentanoate (B1260497) / (S)-3-Methylpentanoic Acid | ~45% for each (theoretical max. 50%) | >99% | Analogy from[2] |

Experimental Protocols

Chiral Resolution of Racemic this compound

This protocol describes the resolution of racemic this compound using (R)-(+)-α-methylbenzylamine (also known as (R)-1-phenylethylamine) as the resolving agent. The principle relies on the differential solubility of the resulting diastereomeric salts.

Workflow Diagram:

Materials:

-

Racemic this compound

-

(R)-(+)-α-methylbenzylamine

-

Methanol

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 11.6 g (0.1 mol) of racemic this compound in 100 mL of methanol. Gently heat the solution to approximately 50-60 °C. In a separate beaker, dissolve 12.1 g (0.1 mol) of (R)-(+)-α-methylbenzylamine in 50 mL of warm methanol.

-

Crystallization: Slowly add the amine solution to the acid solution with constant stirring. Allow the mixture to cool slowly to room temperature and then let it stand undisturbed for 24 hours to allow for complete crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The crystals consist of the (S)-3-methylpentanoate-(R)-α-methylbenzylammonium salt. The yield of the diastereomeric salt is typically around 40-45%.

-

Liberation of the Enantiopure Acid: Suspend the collected diastereomeric salt in 50 mL of water and add 50 mL of 1 M hydrochloric acid with stirring.

-

Extraction: Extract the liberated (S)-3-methylpentanoic acid with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-3-methylpentanoic acid.

-

Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC, or by conversion to a diastereomeric derivative followed by NMR analysis.

Asymmetric Synthesis using a Pseudoephedrine Chiral Auxiliary

This method utilizes (1R,2R)-pseudoephedrine as a chiral auxiliary to direct the asymmetric alkylation of a propionamide (B166681) enolate, leading to the synthesis of (R)-3-methylpentanoic acid.[1]

Workflow Diagram:

Materials:

-

(1R,2R)-(-)-Pseudoephedrine

-

Propionyl chloride

-

Lithium diisopropylamide (LDA)

-

Lithium chloride

-

Ethyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid

-

Dioxane

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Pseudoephedrine Amide: To a solution of (1R,2R)-(-)-pseudoephedrine (16.5 g, 0.1 mol) and triethylamine (15.3 mL, 0.11 mol) in dichloromethane (200 mL) at 0 °C, add propionyl chloride (9.6 mL, 0.11 mol) dropwise. Stir the reaction mixture at room temperature for 12 hours. Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the pseudoephedrine propionamide.

-

Asymmetric Alkylation: To a solution of the pseudoephedrine propionamide (0.1 mol) and anhydrous lithium chloride (4.2 g, 0.1 mol) in anhydrous THF (200 mL) at -78 °C, add LDA (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C, then add ethyl iodide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Cleavage of the Chiral Auxiliary: To the purified alkylated amide (0.05 mol) in a 4:1 mixture of dioxane and water (100 mL), add concentrated sulfuric acid (25 mL). Heat the mixture at reflux for 12 hours.

-

Isolation of the Product: Cool the reaction mixture and extract with diethyl ether. Wash the ethereal solution with water and brine, dry over anhydrous MgSO₄, and concentrate to afford (R)-3-methylpentanoic acid.

-

Analysis: Determine the enantiomeric excess by chiral GC or HPLC.

Enzymatic Kinetic Resolution of Ethyl 3-Methylpentanoate

This protocol describes the kinetic resolution of racemic ethyl 3-methylpentanoate using Candida antarctica Lipase B (CALB), a widely used and robust lipase. The enzyme will selectively hydrolyze the (S)-enantiomer of the ester to the corresponding carboxylic acid, leaving the (R)-enantiomer of the ester unreacted.

Workflow Diagram:

Materials:

-

Racemic ethyl 3-methylpentanoate

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Phosphate buffer (0.1 M, pH 7.0)

-

tert-Butanol (B103910) (as a co-solvent, optional)

-

Sodium hydroxide (B78521) solution (for pH adjustment)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, add racemic ethyl 3-methylpentanoate (10 mmol) to 100 mL of 0.1 M phosphate buffer (pH 7.0). If the ester has low solubility, a small amount of a water-miscible organic solvent like tert-butanol (e.g., 10% v/v) can be added.

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (e.g., 100-200 mg).

-

Reaction: Stir the mixture at a constant temperature (e.g., 30-40 °C) and monitor the progress of the reaction by taking aliquots and analyzing them by GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid. The pH may need to be maintained at 7.0 by the controlled addition of a dilute NaOH solution.

-

Work-up: Once the desired conversion is reached, remove the immobilized enzyme by filtration.

-

Separation: Acidify the aqueous phase to pH 2 with 1 M HCl and extract the (S)-3-methylpentanoic acid with dichloromethane. The organic phase from the initial separation contains the unreacted (R)-ethyl 3-methylpentanoate.

-

Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent to obtain the enantiomerically enriched products. The (R)-ester can be further purified by distillation.

-

Analysis: Determine the enantiomeric excess of both the unreacted ester and the acid product by chiral GC or HPLC.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective strategies. Classical chiral resolution offers a straightforward, albeit lower-yielding, approach. Asymmetric synthesis using chiral auxiliaries, such as pseudoephedrine, provides a highly stereocontrolled and efficient route to either enantiomer. Enzymatic kinetic resolution represents a green and highly selective method for obtaining both enantiomers with excellent optical purity. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of the synthesis, cost of reagents, and the available laboratory equipment and expertise. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and in the practical implementation of these synthetic methodologies.

References

3-Methylpentanoic acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylpentanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of small molecules is paramount. This guide provides a detailed overview of this compound, a branched-chain fatty acid with applications in various fields, including flavor chemistry and organic synthesis.[1][2][3]

General and Physicochemical Properties

This compound, also known as 3-methylvaleric acid, is a carboxylic acid with the chemical formula C6H12O2.[1][4] It is a colorless to pale yellow liquid at room temperature with a characteristic sour, herbaceous, and slightly green odor.[1][4][5] This compound is soluble in organic solvents and has limited solubility in water.[1] Natural sources of this compound include cheese, tobacco leaves, and various fruits.[3][5]

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][6] |

| Synonyms | 3-Methylvaleric acid, β-Methylvaleric acid | [4][7] |

| CAS Number | 105-43-1 | [1][8][9] |

| Molecular Formula | C6H12O2 | [1][4][8] |

| Molecular Weight | 116.16 g/mol | [4][8][10] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sour, herbaceous, slightly green | [4][5] |

| Density | 0.925-0.931 g/mL at 20°C | [4] |

| Boiling Point | 196-198 °C at 760 mmHg | [4][5][6][8][10] |

| Melting Point | -41 °C | [5][8][10] |

| Flash Point | 85 °C (185 °F) - closed cup | [5] |

| Water Solubility | 5266 mg/L at 25 °C (estimated) | [6] |

| pKa | 4.766 at 25°C | [5] |

| LogP | 1.560 (estimated) | [6] |

| Refractive Index | n20/D 1.416 (lit.) | [5] |

Table 2: Properties of this compound Stereoisomers

| Property | (S)-(+)-3-Methylpentanoic Acid | (R)-(-)-3-Methylpentanoic Acid |

| CAS Number | 1730-92-3 | 16958-25-1 |

| IUPAC Name | (3S)-3-methylpentanoic acid | (3R)-3-methylpentanoic acid |

| Molecular Formula | C6H12O2 | C6H12O2 |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol |

| Boiling Point | 198.999 °C at 760 mmHg | 199 °C at 760 mmHg |

| Melting Point | -66.5 °C | Not Available |

| Density | 0.948 g/cm³ | 0.947 g/cm³ |

| Flash Point | 88.369 °C | 88.4 °C |

| pKa (Predicted) | 4.80 ± 0.10 | 4.80 ± 0.10 |

| Optical Rotation | [α]D20 +8.5° (in ethanol) | Not Available |

Chemical Reactivity and Synthesis

As a carboxylic acid, this compound can undergo typical reactions such as esterification, reduction to an alcohol, and conversion to an acyl halide. It is used in organic synthesis as a building block for more complex molecules.[1]

One common laboratory synthesis of this compound involves the saponification and subsequent decarboxylation of ethyl sec-butylmalonate.[11]

Experimental Protocols

Synthesis of this compound from Ethyl sec-Butylmalonate

This protocol is adapted from a literature procedure.[11]

-

Saponification: Ethyl sec-butylmalonate is slowly added to a solution of potassium hydroxide. The mixture is refluxed for approximately two hours to ensure complete saponification. The heat of the reaction will cause the solution to reflux quietly.

-

Alcohol Removal: To facilitate the subsequent decarboxylation, the ethanol (B145695) formed during saponification must be removed. This is achieved by distilling off a portion of the aqueous solution.

-

Acidification and Decarboxylation: The reaction mixture is cooled, and a cold solution of concentrated sulfuric acid is added. This protonates the carboxylate groups and catalyzes the decarboxylation upon heating.

-

Isolation and Purification: The resulting this compound is then isolated, typically by distillation. Purification is achieved by distillation under reduced pressure.

Metabolic Significance

This compound is classified as a methyl-branched fatty acid.[6][12] Such fatty acids are found in various biological systems and can play a role in lipid metabolism.[6]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound. Key spectral features are summarized below. While extensive spectral data can be found in databases such as the NIST WebBook, a general overview is provided.[7][13][14]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp absorption band will also be present around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The other protons will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will have a characteristic chemical shift in the range of 170-180 ppm.

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern will include characteristic losses of functional groups, which can aid in its identification.

Safety and Handling

This compound is classified as a corrosive substance.[5][8] It can cause severe skin burns and eye damage.[15] Therefore, appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this chemical.[5] It should be stored in a well-ventilated place with the container tightly closed.[8] For transportation purposes, it is classified as a Dangerous Good.[9]

References

- 1. CAS 105-43-1: this compound | CymitQuimica [cymitquimica.com]

- 2. DL-3-Methylvaleric acid | 105-43-1 [chemicalbook.com]

- 3. DL-3-Methylvaleric acid CAS#: 105-43-1 [m.chemicalbook.com]

- 4. This compound | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0033774) [hmdb.ca]

- 7. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 8. matrixscientific.com [matrixscientific.com]

- 9. scbt.com [scbt.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Showing Compound (±)-3-Methylpentanoic acid (FDB012545) - FooDB [foodb.ca]

- 13. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 14. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 15. (S)-3-methyl-pentanoic acid | C6H12O2 | CID 642230 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Natural Occurrence and Sources of 3-Methylpentanoic Acid: A Technical Guide

Abstract

3-Methylpentanoic acid (also known as 3-methylvaleric acid) is a branched-chain fatty acid found across various natural sources, including plants, animals, and microorganisms. It is a significant contributor to the flavor and aroma profiles of many foods and is a metabolite in various biological systems. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic origins, quantitative data from select sources, and detailed experimental protocols for its extraction and analysis. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development.

Natural Occurrence

This compound is a metabolite found in a diverse range of organisms. Its presence is often associated with the characteristic aromas of fermented foods and certain plants.

-

In Plants: The compound has been identified in several plant species. Notably, it is a known constituent of Valeriana officinalis (valerian) root and Pelargonium graveolens (rose geranium).[1] In these plants, it contributes to the complex profile of volatile organic compounds that constitute their essential oils. It has also been reported in Cordylandra burchellii.

-

In Animals: As an animal metabolite, this compound can be found in various tissues and fluids. It has been detected in the feces of preterm infants, where it arises from the proteolytic fermentation of amino acids by gut microbiota.

-

In Microorganisms and Fermented Foods: The most significant and well-characterized sources of this compound are fermented foods, particularly aged cheeses. Microbial activity is the primary driver of its formation in these products. Lactic acid bacteria and other microorganisms involved in fermentation produce this acid as a byproduct of amino acid catabolism.[2][3] Besides cheese, it is also found in other fermented products and contributes to the flavor of rum and tobacco.

-

In Fungi: this compound has been identified as a fungal metabolite, contributing to the volatile profiles of various fungal species.[1]

Biosynthesis of this compound

This compound is not synthesized de novo through the classical fatty acid synthesis pathway. Instead, it is primarily derived from the catabolism of the branched-chain amino acid L-isoleucine. The biosynthetic pathway involves a series of enzymatic reactions that convert isoleucine into its corresponding branched-chain fatty acid.

The key steps in this pathway are:

-

Transamination: L-isoleucine is first converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Acyl-CoA Dehydrogenation: 2-Methylbutanoyl-CoA is subsequently dehydrogenated to yield tiglyl-CoA.

-

Hydration: Enoyl-CoA hydratase catalyzes the addition of water to tiglyl-CoA to form 2-methyl-3-hydroxybutyryl-CoA.

-

Oxidation: The hydroxyacyl-CoA is then oxidized to 2-methylacetoacetyl-CoA.

-

Thiolysis: Finally, a thiolase cleaves 2-methylacetoacetyl-CoA into acetyl-CoA and propanoyl-CoA. It is through subsequent chain elongation and modification steps involving these precursors that this compound can be formed, although the direct terminal steps are less characterized in all organisms. A more direct route likely involves the reduction of intermediate acyl-CoA thioesters and subsequent release of the free fatty acid.

Below is a diagram illustrating the core biosynthetic pathway from L-isoleucine.

Quantitative Data

Quantitative data for this compound in natural sources is not widely available in a consolidated format. However, data for the closely related and often co-analyzed isomer, 3-methylbutanoic acid, in Gouda-type cheese provides a valuable reference for the concentration ranges that can be expected in fermented dairy products. The formation of both acids is linked to the catabolism of branched-chain amino acids.

Table 1: Concentration of Branched-Chain Fatty Acids in Ripening Gouda-Type Cheese

| Ripening Time (weeks) | 3-Methylbutanoic Acid (mg/kg) in Pasteurized Milk Cheese | 3-Methylbutanoic Acid (mg/kg) in Raw Milk Cheese |

| 0 | 1.2 | 1.4 |

| 4 | 11 | 12 |

| 7 | 25 | 28 |

| 11 | 41 | 42 |

| 19 | 62 | 55 |

| 30 | 72 | 61 |

Data extracted from Formation of Key Aroma Compounds During 30 Weeks of Ripening in Gouda-Type Cheese Produced from Pasteurized and Raw Milk.[2] Note: While this data is for 3-methylbutanoic acid, it indicates the significant increase in branched-chain fatty acids during cheese ripening.

Experimental Protocols

The analysis of this compound in biological matrices typically involves extraction, derivatization (optional but recommended for GC analysis), and chromatographic separation coupled with mass spectrometric detection.

General Experimental Workflow

The following diagram outlines a general workflow for the extraction and analysis of this compound from a biological sample.

Detailed Protocol: GC-MS Analysis of Short-Chain Fatty Acids from Biological Samples

This protocol is a composite based on established methods for analyzing short-chain fatty acids, including branched-chain isomers, in complex biological matrices like feces or fermented foods.[4]

1. Sample Preparation and Extraction:

-

Sample Homogenization: Weigh approximately 100-200 mg of the homogenized sample (e.g., cheese, fecal matter) into a 2 mL screw-cap microtube.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard. For short-chain fatty acids, a deuterated analog (e.g., d4-acetic acid) or an odd-chain fatty acid (e.g., heptadecanoic acid) is suitable.

-

Acidification: Add 100 µL of 2 M hydrochloric acid (HCl) to protonate the carboxylic acids, making them more soluble in organic solvents.

-

Solvent Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge the sample at 15,000 rpm for 5 minutes to separate the organic and aqueous phases.

-

Collection: Carefully transfer the upper organic phase (containing the fatty acids) to a clean autosampler vial for analysis or derivatization.

2. Derivatization (for GC-MS):

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Silylation: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: Cap the vial tightly and heat at 70°C for 20 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.

-

Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Injector: 250°C, splitless mode.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 50-550) for initial identification of compounds and Selected Ion Monitoring (SIM) for accurate quantification of target analytes.

4. Quantification:

-

A calibration curve is constructed using analytical standards of this compound of known concentrations.

-

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a distribution spanning the plant, animal, and microbial kingdoms. Its formation is intrinsically linked to the metabolic breakdown of the essential amino acid L-isoleucine, highlighting a key connection between amino acid and lipid metabolism. While it is a known contributor to the flavor and aroma of various foods, particularly aged cheeses, detailed quantitative data across a wide range of natural sources remains an area for further research. The analytical protocols provided herein, utilizing modern chromatographic and mass spectrometric techniques, offer a robust framework for the accurate identification and quantification of this compound in complex biological matrices, facilitating future investigations into its natural distribution and physiological significance.

References

An In-depth Technical Guide on the Microbial Metabolism of 3-Methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentanoic acid, a branched-chain fatty acid, is a metabolite found across various biological systems, from plants and fungi to animals. Its microbial metabolism is a key process in environmental biodegradation and has implications for gut microbiome function and potentially for industrial biotechnology. This technical guide provides a comprehensive overview of the core metabolic pathways involved in the microbial degradation of this compound, with a focus on the underlying enzymatic reactions and regulatory aspects. Detailed experimental protocols for studying this metabolism and quantitative data, where available, are presented to aid researchers in this field.

Introduction

This compound, also known as 3-methylvaleric acid, is a six-carbon branched-chain fatty acid. Its structure, with a methyl group on the third carbon, presents a unique challenge for microbial degradation compared to straight-chain fatty acids. Understanding the metabolic routes for such branched-chain fatty acids is crucial for various applications, including bioremediation of environments contaminated with branched-chain alkanes and understanding the metabolic interplay within complex microbial communities like the gut microbiome. This guide will delve into the intricacies of its microbial breakdown, focusing on the well-established beta-oxidation pathway and the specific enzymatic adaptations required to handle the methyl branch.

Core Metabolic Pathway: Modified Beta-Oxidation

The primary route for the microbial degradation of this compound is a modified beta-oxidation pathway. This process systematically shortens the carbon chain, ultimately yielding products that can enter central carbon metabolism. The presence of the methyl group at the β-position necessitates a set of enzymes capable of handling this branched structure. The proposed pathway involves the following key steps:

Step 1: Activation to Acyl-CoA

Before entering the beta-oxidation spiral, this compound must be activated to its coenzyme A (CoA) thioester, 3-methylpentanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (also known as fatty acid thiokinase) and requires ATP.

-

Reaction: this compound + CoA + ATP → 3-Methylpentanoyl-CoA + AMP + PPi

Step 2: Dehydrogenation

The first oxidative step of beta-oxidation is the introduction of a double bond between the α- and β-carbons. This reaction is catalyzed by an acyl-CoA dehydrogenase . Given the methyl group at the β-carbon, a specific acyl-CoA dehydrogenase that can accommodate this substitution is required.

-

Reaction: 3-Methylpentanoyl-CoA + FAD → 3-Methylpent-2-enoyl-CoA + FADH₂

Step 3: Hydration

An enoyl-CoA hydratase then adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.

-

Reaction: 3-Methylpent-2-enoyl-CoA + H₂O → 3-Hydroxy-3-methylpentanoyl-CoA

Step 4: Dehydrogenation

The hydroxyl group is then oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase , a reaction that reduces NAD⁺ to NADH.

-

Reaction: 3-Hydroxy-3-methylpentanoyl-CoA + NAD⁺ → 3-Keto-3-methylpentanoyl-CoA + NADH + H⁺

Step 5: Thiolytic Cleavage

The final step of the beta-oxidation cycle is the cleavage of the carbon chain by a thiolase . This reaction releases a two-carbon acetyl-CoA unit and a shortened acyl-CoA molecule. Due to the methyl group, the cleavage of 3-keto-3-methylpentanoyl-CoA yields acetyl-CoA and 2-methylpropanoyl-CoA (isobutyryl-CoA).

-

Reaction: 3-Keto-3-methylpentanoyl-CoA + CoA → Acetyl-CoA + 2-Methylpropanoyl-CoA

Fates of the End Products

-

Acetyl-CoA: Enters the tricarboxylic acid (TCA) cycle for energy production or is used in various biosynthetic pathways.

-

2-Methylpropanoyl-CoA (Isobutyryl-CoA): This branched-chain acyl-CoA is further metabolized. It can be converted to propionyl-CoA, which then enters the methylcitrate cycle or is carboxylated to methylmalonyl-CoA and subsequently converted to succinyl-CoA, an intermediate of the TCA cycle.

The overall logic of the pathway is to bypass the steric hindrance of the methyl group at the beta-carbon during the standard beta-oxidation process.

Caption: Proposed metabolic pathway for the microbial degradation of this compound.

Key Microorganisms and Enzymes

While a complete picture is still emerging, several microbial genera are known for their versatile metabolic capabilities, making them likely candidates for the degradation of this compound.

-

Rhodococcus : Species within this genus are well-known for their ability to degrade a wide range of organic compounds, including hydrocarbons

(S)-3-Methyl-pentanoic Acid: A Technical Guide to Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-pentanoic acid is a chiral carboxylic acid with a stereocenter at the third carbon position. The precise three-dimensional arrangement of the substituents around this chiral center, known as its absolute configuration, is crucial in various scientific disciplines, particularly in drug development, where enantiomers can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the determination of the absolute configuration of (S)-3-methyl-pentanoic acid, detailing the underlying principles, experimental methodologies, and relevant data.

Cahn-Ingold-Prelog (CIP) Priority Rules and Assignment

The absolute configuration of a chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the four substituents attached to the chiral carbon based on atomic number.

Assignment for (S)-3-methyl-pentanoic acid:

-

Identify the chiral center: The chiral center is the carbon atom at position 3 (C3).

-

Assign priorities to the substituents attached to the chiral center:

-

Priority 1: The carboxyl group (-COOH) has the highest priority as the carbon is bonded to two oxygen atoms.

-

Priority 2: The ethyl group (-CH₂CH₃) has the next highest priority.

-

Priority 3: The methyl group (-CH₃) has the third priority.

-

Priority 4: The hydrogen atom (-H) has the lowest priority.

-

-

Orient the molecule: The molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer.

-

Determine the direction of the remaining substituents: With the hydrogen atom in the back, the sequence from the highest priority substituent to the lowest (1 → 2 → 3) proceeds in a counter-clockwise direction. Therefore, the absolute configuration is designated as (S) .

Diagram of Cahn-Ingold-Prelog Priority Assignment for (S)-3-methyl-pentanoic acid

A diagram illustrating the priority assignment of substituents around the chiral C3 carbon of (S)-3-methyl-pentanoic acid according to the Cahn-Ingold-Prelog rules.

Experimental Determination of Absolute Configuration

The absolute configuration of a chiral molecule must be determined experimentally. Several techniques are commonly employed for this purpose.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[1][2] This technique requires the formation of a single crystal of the compound, often as a salt with a chiral resolving agent of known absolute configuration (e.g., a chiral amine). The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the molecule, thus unambiguously establishing its absolute configuration.[1]

Experimental Protocol Outline for X-ray Crystallography:

-

Salt Formation: React racemic 3-methyl-pentanoic acid with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts.

-

Crystallization: Isolate one of the diastereomeric salts through fractional crystallization.

-

Data Collection: Mount a suitable single crystal of the diastereomeric salt on a diffractometer and collect X-ray diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to determine the three-dimensional arrangement of the atoms. The known configuration of the chiral amine allows for the assignment of the absolute configuration of the 3-methyl-pentanoic acid enantiomer.

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration by converting the enantiomers into diastereomers with distinguishable NMR spectra.[3][4]

-

Chiral Derivatizing Agents (CDAs): The carboxylic acid group of 3-methyl-pentanoic acid can be reacted with a chiral alcohol or amine of known absolute configuration to form diastereomeric esters or amides. The different spatial environments of the protons in the two diastereomers lead to different chemical shifts in the ¹H NMR spectrum, allowing for their distinction and, in some cases, the assignment of absolute configuration based on empirical models.[5]

-

Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes, leading to separate signals in the NMR spectrum.[6][7] This method is non-destructive and allows for the determination of enantiomeric excess.

Experimental Protocol Outline for NMR with a Chiral Derivatizing Agent:

-

Derivatization: React (S)-3-methyl-pentanoic acid with a chiral derivatizing agent (e.g., (R)-1-phenylethanol) in the presence of a coupling agent to form the corresponding diastereomeric ester.

-

NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the purified diastereomeric ester.

-

Spectral Comparison: Compare the chemical shifts of specific protons (e.g., the methyl or methine protons adjacent to the chiral center) with established models for that class of derivatives to assign the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and can be used to determine the absolute configuration by comparing the elution order to a known standard.[8] This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol Outline for Chiral HPLC:

-

Column Selection: Choose a suitable chiral stationary phase column known to be effective for the separation of chiral carboxylic acids.

-

Method Development: Optimize the mobile phase composition (e.g., a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid) and flow rate to achieve baseline separation of the enantiomers.

-

Analysis: Inject a sample of racemic 3-methyl-pentanoic acid to determine the retention times of the two enantiomers.

-

Comparison: Inject a sample of enantiomerically enriched (S)-3-methyl-pentanoic acid and compare its retention time to that of the two peaks in the racemate to identify the peak corresponding to the (S)-enantiomer.

Synthesis and Resolution

Enantiomerically pure (S)-3-methyl-pentanoic acid can be obtained either through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer selectively from an achiral starting material using a chiral catalyst or auxiliary. For example, a prochiral precursor could be subjected to an enantioselective hydrogenation or alkylation reaction.

Chiral Resolution

Chiral resolution is a common method to separate a racemic mixture into its individual enantiomers.[9] For carboxylic acids like 3-methyl-pentanoic acid, this is often achieved by forming diastereomeric salts with a chiral amine.[10]

Experimental Protocol Outline for Chiral Resolution:

-

Salt Formation: Dissolve racemic 3-methyl-pentanoic acid in a suitable solvent (e.g., ethanol) and add an equimolar amount of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine).

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize due to its lower solubility.

-

Isolation: Isolate the crystals by filtration.

-

Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched 3-methyl-pentanoic acid.

-

Purification: Purify the (S)-3-methyl-pentanoic acid by distillation or chromatography.

Quantitative Data

| Property | Value | Conditions | Reference |

| Molecular Formula | C₆H₁₂O₂ | [11] | |

| Molecular Weight | 116.16 g/mol | [11] | |

| CAS Number | 1730-92-3 | [11] | |

| Boiling Point (racemic) | 196-198 °C | at 760 mmHg | [12] |

| Specific Optical Rotation | Data not available in cited sources | Requires experimental determination (e.g., c=1, CHCl₃, 25 °C, 589 nm) |

Biological Context: Metabolism of Branched-Chain Fatty Acids

(S)-3-methyl-pentanoic acid is a branched-chain fatty acid. In biological systems, the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine can produce structurally related branched-chain acyl-CoA derivatives.[13][14] The catabolism of isoleucine, for example, proceeds through intermediates that are structurally similar to 3-methyl-pentanoic acid. These metabolic pathways are crucial for energy production, particularly in muscle tissue.[13][15]

Diagram of a Simplified Branched-Chain Amino Acid Catabolic Pathway

A simplified overview of the catabolism of branched-chain amino acids, which produces intermediates structurally related to 3-methyl-pentanoic acid.

Conclusion

The determination of the absolute configuration of (S)-3-methyl-pentanoic acid is a critical aspect of its chemical characterization, with significant implications for its application in research and development. While the (S) configuration is assigned based on the Cahn-Ingold-Prelog priority rules, its confirmation relies on rigorous experimental techniques. X-ray crystallography provides the most definitive assignment, while NMR spectroscopy and chiral HPLC offer valuable complementary methods for both determination and assessment of enantiomeric purity. The synthesis of enantiomerically pure (S)-3-methyl-pentanoic acid is achievable through either asymmetric synthesis or chiral resolution of the racemate. Understanding the stereochemistry of this molecule is fundamental for elucidating its potential biological roles and for the development of stereochemically pure active pharmaceutical ingredients.

References

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. (S)-3-methyl-pentanoic acid | C6H12O2 | CID 642230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 14. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

3-Methylpentanoic acid structural formula and isomers

An In-depth Technical Guide to 3-Methylpentanoic Acid: Structural Formula, Isomers, and Experimental Protocols

Introduction

This compound, also known as 3-methylvaleric acid, is a branched-chain saturated fatty acid with the molecular formula C6H12O2.[1][2][3] As a member of the short-chain fatty acid family, it is recognized for its role as a metabolite in plants, animals, and fungi.[2][4] It is also utilized as a flavoring agent in the food industry and has emerging applications in antimicrobial formulations.[2][5] This technical guide provides a comprehensive overview of this compound, its structural isomers, physicochemical properties, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Structural Formula and Isomerism

The chemical formula C6H12O2 accommodates a variety of structural and functional isomers. This compound is one of eight constitutional isomers that are carboxylic acids.[6] Beyond these, other functional group isomers exist, including esters, hydroxy aldehydes, and cyclic compounds.[7][8]

This compound

The structure of this compound consists of a five-carbon pentanoic acid backbone with a methyl group attached to the third carbon atom.[9]

Key Structural Features:

-

Molecular Formula : C6H12O2[2]

-

IUPAC Name : this compound[2]

-

SMILES : CCC(C)CC(=O)O[2]

-

InChIKey : IGIDLTISMCAULB-UHFFFAOYSA-N[2]

Chirality

The presence of a stereocenter at the third carbon atom (C3), which is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a carboxymethyl group), confers chirality to the molecule.[6] Consequently, this compound exists as a pair of enantiomers: (S)-3-methylpentanoic acid and (R)-3-methylpentanoic acid.[10][11][12]

Carboxylic Acid Isomers of C6H12O2

There are eight carboxylic acids with the formula C6H12O2, which are constitutional isomers.[6] These isomers differ in the arrangement of their carbon skeleton.

-

Hexanoic acid

-

2-Methylpentanoic acid (chiral)

-

This compound (chiral)[6]

-

4-Methylpentanoic acid

-

2,2-Dimethylbutanoic acid

-

2,3-Dimethylbutanoic acid (chiral)[6]

-

3,3-Dimethylbutanoic acid

-

2-Ethylbutanoic acid

Physicochemical Properties

The physicochemical properties of this compound and its primary isomers are summarized below. These properties are critical for applications in synthesis, purification, and formulation.

| Property | This compound | Hexanoic Acid | 4-Methylpentanoic Acid | 2-Ethylbutanoic Acid |

| CAS Number | 105-43-1[2] | 142-62-1 | 646-07-1 | 88-09-5 |

| Molecular Weight ( g/mol ) | 116.16[2] | 116.16 | 116.16 | 116.16 |

| Boiling Point (°C) | 196-198[13] | 205 | 201-202 | 194 |

| Melting Point (°C) | -42 (approx.)[1] | -3.4 | -28 | -15 |

| Density (g/mL) | 0.930[1] | 0.927 | 0.921 | 0.922 |

| Refractive Index | 1.416[1] | 1.416 | 1.414 | 1.414 |

| Solubility | Limited in water, soluble in organic solvents[14] | Slightly soluble in water | Slightly soluble in water | Slightly soluble in water |

Biological Significance and Applications

Metabolic Role

This compound is a naturally occurring metabolite. Its branched structure originates from the catabolism of amino acids. A structurally related compound, 3-methyl-2-oxopentanoic acid, is a key intermediate in the catabolism of the essential amino acid L-isoleucine.[15] The accumulation of this and other branched-chain α-keto acids is a hallmark of Maple Syrup Urine Disease (MSUD), a severe metabolic disorder, making these pathways a critical area of study.[15]

References

- 1. This compound [stenutz.eu]

- 2. This compound | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0033774) [hmdb.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. homework.study.com [homework.study.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Examples of constitutional isomers of molecular formula C6H12O2, names, structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxy aldehydes, hydroxy ketones ene diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (S)-3-methylpentanoic acid [webbook.nist.gov]

- 12. (S)-3-methyl-pentanoic acid | C6H12O2 | CID 642230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. CAS 105-43-1: this compound | CymitQuimica [cymitquimica.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermochemical Data of 3-Methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and thermochemical data for 3-Methylpentanoic acid. Due to the limited availability of publicly accessible experimental thermochemical data for this specific compound, this document also details the established experimental protocols for determining key thermochemical properties, offering a framework for the acquisition and understanding of such data.

Physicochemical Properties of this compound

This compound, also known as 3-methylvaleric acid, is a branched-chain carboxylic acid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 105-43-1 | |

| Boiling Point | 196-198 °C (at 760 mmHg) | [1][3] |

| Melting Point | -41 °C | [3] |

| Density | 0.93 g/mL at 25 °C | |

| Refractive Index | 1.416 (at 20 °C) | [3] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [2] |

Thermochemical Data

| Thermochemical Parameter | Symbol | Description |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | The change in enthalpy when one mole of the compound in its liquid state is formed from its constituent elements in their standard states. |

| Standard Enthalpy of Vaporization | ΔHvap° | The enthalpy change required to transform one mole of the liquid into a gas at a given pressure. |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | The change in enthalpy when one mole of the compound in its gaseous state is formed from its constituent elements in their standard states. |

| Standard Molar Entropy (liquid) | S°(l) | The entropy content of one mole of the liquid under standard conditions. |

| Molar Heat Capacity (liquid) | Cp,m(l) | The amount of heat that must be added to one mole of the liquid to raise its temperature by one degree Celsius at constant pressure. |

Experimental Protocols for Thermochemical Data Determination

Determination of the Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter.[4][5] The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law.

Experimental Protocol:

-

Sample Preparation: A precise mass (typically around 1 gram) of this compound is placed in a sample crucible.[4] A fuse wire of known length and combustion energy is attached to the electrodes of the calorimeter's bomb, with the wire in contact with the sample.

-

Bomb Assembly: A small, known amount of water is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.[6][7]

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform temperature distribution in the water, and a high-precision thermometer records the temperature.

-

Combustion: The temperature of the water is monitored until a steady rate of change is observed. The sample is then ignited by passing an electric current through the fuse wire.[8]

-

Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady temperature is reached again. The temperature rise is used to calculate the heat released during the combustion.

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid, under the same conditions.[4][8]

Determination of the Enthalpy of Vaporization via the Transpiration Method

The transpiration method is a technique used to measure the vapor pressure of a substance at different temperatures, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Experimental Protocol:

-

Apparatus Setup: The apparatus consists of a temperature-controlled sample chamber, a carrier gas supply with a precise flow controller, and a system for trapping the vaporized sample.

-

Sample Loading: A known mass of this compound is placed in the sample chamber, which is maintained at a constant temperature.

-

Vapor Transport: An inert carrier gas (e.g., nitrogen) is passed over the sample at a slow, constant flow rate.[9] The gas becomes saturated with the vapor of the substance.

-

Vapor Trapping: The gas stream exiting the sample chamber is passed through a cold trap or an absorption tube where the vaporized sample is condensed and collected.

-

Mass Determination: The mass of the condensed sample is determined by weighing the trap before and after the experiment.

-

Data Collection: The experiment is repeated at several different temperatures, and the corresponding vapor pressures are calculated from the amount of substance transported and the volume of the carrier gas.

-

Calculation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[10] This allows for the determination of the heat capacity of the substance.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the cell at a constant rate over the desired temperature range.

-

Data Acquisition: The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Baseline Correction: A baseline scan is performed with two empty pans to account for any instrumental asymmetry.

-

Standard Calibration: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions to calibrate the instrument.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard at a given temperature, after correcting for the baseline.

References

- 1. This compound | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 105-43-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. ivypanda.com [ivypanda.com]

- 5. nsuworks.nova.edu [nsuworks.nova.edu]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. csuci.edu [csuci.edu]

- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantitative Analysis of 3-Methylpentanoic Acid in Microbial Fermentation Broth by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction